molecular formula C22H29N3O4 B12302431 1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Katalognummer: B12302431
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: QSOFMSXQETVQGE-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peradoxime is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in reactivating cholinesterase, an enzyme that is crucial for the proper functioning of the nervous system. This compound is particularly noted for its use as an antidote in cases of organophosphate poisoning.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Peradoxime typically involves the reaction of pyridine derivatives with hydroxylamine. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure high yield and purity. Commonly, the reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the desired oxime.

Industrial Production Methods

Industrial production of Peradoxime involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Peradoxime undergoes several types of chemical reactions, including:

    Oxidation: Peradoxime can be oxidized to form various oxime derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Peradoxime can yield various oxime ethers, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Peradoxime has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its role in enzyme reactivation and its potential therapeutic applications.

    Medicine: Peradoxime is used as an antidote for organophosphate poisoning, making it crucial in toxicology and emergency medicine.

    Industry: It finds applications in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are highly valued.

Wirkmechanismus

Peradoxime exerts its effects by reactivating cholinesterase, an enzyme that is inhibited by organophosphates. The compound binds to the enzyme and displaces the organophosphate, thereby restoring the enzyme’s activity. This process involves the formation of a transient complex between Peradoxime and the enzyme, which facilitates the removal of the inhibitory group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Peradoxime is often compared with other cholinesterase reactivators, such as pralidoxime and obidoxime. These compounds share similar mechanisms of action but differ in their chemical structures and efficacy.

Uniqueness

What sets Peradoxime apart is its higher affinity for cholinesterase and its ability to reactivate the enzyme more efficiently under certain conditions. Additionally, Peradoxime has a broader spectrum of activity, making it effective against a wider range of organophosphate compounds.

Conclusion

Peradoxime is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to reactivate cholinesterase make it a valuable tool in both research and practical applications

Eigenschaften

Molekularformel

C22H29N3O4

Molekulargewicht

399.5 g/mol

IUPAC-Name

1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3/b23-15+

InChI-Schlüssel

QSOFMSXQETVQGE-HZHRSRAPSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

Kanonische SMILES

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.